molecular formula C5H8N4OS B12938835 Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- CAS No. 71521-92-1

Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-

Cat. No.: B12938835
CAS No.: 71521-92-1
M. Wt: 172.21 g/mol
InChI Key: OQSOCBWRGQBAJC-UHFFFAOYSA-N
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Description

Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- is a chemical compound with the molecular formula C5H8N4OS. It is known for its unique structure, which includes a triazole ring, a sulfur atom, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-thioxo-1H-1,2,4-triazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of acetamide derivatives with different functional groups .

Scientific Research Applications

Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, its interaction with cellular receptors can modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Acetamido-5-mercapto-4-methyl-1,2,4-triazole: Similar structure but lacks the acetamide group.

    N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide: Contains a triazine ring instead of a triazole ring.

    N-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-acetamid: Similar structure but with different substituents.

Uniqueness

Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- is unique due to its combination of a triazole ring, sulfur atom, and acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Biological Activity

Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C11H12N4OS
  • Molecular Weight : 248.3 g/mol
  • InChI : InChI=1S/C11H12N4OS/c1-7(16)12-9-5-3-8(4-6-9)10-13-14-11(17)15(10)2/h3-6H,1-2H3,(H,12,16)(H,14,17) .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with acetamides. The specific synthetic pathways can vary but often utilize methods such as condensation reactions or nucleophilic substitutions to introduce the thiazole moiety into the acetamide structure.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains:

CompoundActivity Against
Acetamide derivativesStaphylococcus aureus, Enterobacter aerogenes
1,2,4-triazole derivativesBacillus cereus, Enterococcus faecalis

Studies have demonstrated that modifications in the molecular structure can enhance their antimicrobial efficacy. For example, the introduction of specific substituents on the triazole ring has been linked to increased activity against resistant bacterial strains .

Anticancer Activity

Acetamide derivatives have also been evaluated for their anticancer properties. In vitro studies using cell lines such as A549 (lung cancer) and C6 (glioma) have shown promising results:

StudyCompoundCell LineIC50 (µM)
Compound 6fA54915.0
Compound 6gC620.5

These compounds were found to induce apoptosis in cancer cells through mechanisms involving DNA synthesis inhibition and caspase activation . The structure–activity relationship (SAR) studies suggest that the presence of specific functional groups significantly influences their anticancer potency.

Other Biological Activities

Research has also indicated potential anti-inflammatory and analgesic effects associated with certain derivatives of triazole compounds. These activities are attributed to their ability to modulate inflammatory pathways and pain receptors .

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI reported the synthesis of several triazole-based compounds that demonstrated moderate to strong activity against common pathogens such as Staphylococcus aureus and Bacillus cereus. The study highlighted how structural modifications could lead to enhanced antimicrobial properties .
  • Anticancer Research : Another investigation focused on a series of thiazole-containing compounds that exhibited significant cytotoxicity against various cancer cell lines. The results underscored the importance of the thiazole ring in mediating anticancer effects and suggested further exploration into analogs for improved efficacy .

Properties

CAS No.

71521-92-1

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

N-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C5H8N4OS/c1-3(10)6-4-7-8-5(11)9(4)2/h1-2H3,(H,8,11)(H,6,7,10)

InChI Key

OQSOCBWRGQBAJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=S)N1C

Origin of Product

United States

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